

An In-depth Technical Guide to the Structure of N-Tosylaziridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Tosylaziridine**

Cat. No.: **B123454**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure of **N-Tosylaziridine**, a key building block in organic synthesis. The document details its molecular characteristics, spectroscopic signature, and methods for its preparation, presenting quantitative data in accessible formats and visualizing its structure as required.

Core Molecular Structure

N-Tosylaziridine is a heterocyclic compound featuring a three-membered aziridine ring N-functionalized with a p-toluenesulfonyl (tosyl) group. The aziridine ring, a saturated heterocycle containing one nitrogen and two carbon atoms, is highly strained, which contributes to its reactivity. The electron-withdrawing nature of the tosyl group further activates the aziridine ring, making it susceptible to nucleophilic ring-opening reactions. This reactivity profile makes **N-tosylaziridines** valuable intermediates in the synthesis of complex nitrogen-containing molecules, including pharmaceuticals.

Property	Value	Reference(s)
Chemical Formula	$C_9H_{11}NO_2S$	[1] [2] [3] [4] [5] [6]
Molecular Weight	197.25 g/mol	[1] [2] [3] [4] [5] [6]
CAS Number	3634-89-7	[1] [2] [3] [4] [5] [6]
Appearance	White to light yellow solid	
Melting Point	63.0 to 67.0 °C	

Spectroscopic Characterization

Spectroscopic data is crucial for the identification and characterization of **N-Tosylaziridine**. While detailed experimental spectra for the unsubstituted parent compound are not readily available in the cited literature, data for closely related substituted derivatives provide insight into the expected spectral features.

Note: The following tables summarize typical spectroscopic data for **N-tosylaziridine** derivatives as reported in the literature. The exact chemical shifts and absorption bands for the unsubstituted **N-Tosylaziridine** may vary.

¹H NMR Spectroscopy Data (Typical for Substituted N-Tosylaziridines)

Protons	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
Aziridine Ring CH_2	2.0 - 3.0	m	-
Aziridine Ring CH	3.5 - 4.5	m	-
Tosyl Group CH_3	2.4	s	-
Aromatic (Tosyl)	7.3 - 7.9	m	-

¹³C NMR Spectroscopy Data (Typical for Substituted N-Tosylaziridines)

Carbon	Chemical Shift (δ) ppm
Aziridine Ring CH_2	30 - 40
Aziridine Ring CH	40 - 50
Tosyl Group CH_3	~21
Aromatic (Tosyl)	127 - 145

Infrared (IR) Spectroscopy Data

Key characteristic IR absorptions for **N-tosylaziridines** include:

Functional Group	Wavenumber (cm^{-1})	Intensity
C-H (aromatic)	3100 - 3000	Medium
C-H (aliphatic)	3000 - 2850	Medium
C=C (aromatic)	1600 - 1475	Medium
S=O (sulfonamide)	1350 - 1300 and 1170 - 1150	Strong

Visualization of N-Tosylaziridine Structure

The following diagram illustrates the chemical structure of **N-Tosylaziridine**.

Caption: Chemical structure of **N-Tosylaziridine**.

Experimental Protocols for Synthesis

Several synthetic routes to **N-tosylaziridines** have been reported. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Synthesis from 2-Amino Alcohols

A common and efficient method for the preparation of the unsubstituted **N-Tosylaziridine** involves the tosylation and in-situ cyclization of 2-amino alcohols.^[7]

Method A (for higher substituted amino alcohols):

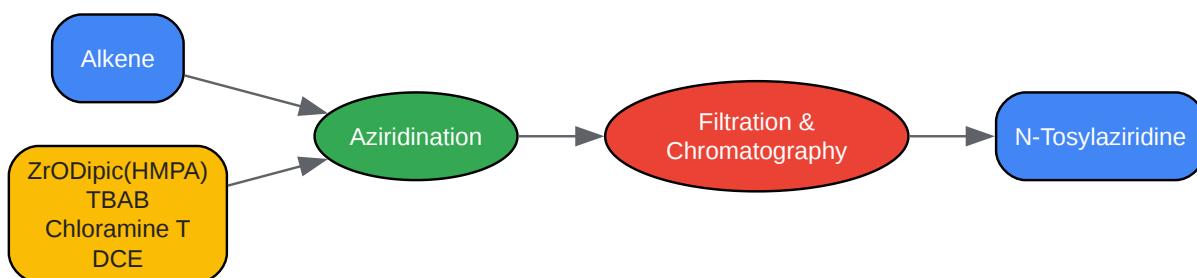
- To a stirred mixture of the 2-amino alcohol (1.0 mmol) and potassium carbonate (4.0 mmol) in acetonitrile (2.0 mL), add tosyl chloride (2.2 mmol) portionwise at room temperature.
- After stirring for 6 hours, add toluene (5 mL).
- Filter off the solid and evaporate the solvents to yield the **N-tosylaziridine**.^[7]

Method B (for the unsubstituted parent compound and less hindered homologues):

- To a vigorously stirred mixture of the 2-amino alcohol (1.0 mmol), potassium hydroxide (2.0 g), water (2.0 mL), and dichloromethane (2.0 mL), add tosyl chloride (2.5 mmol) portionwise at room temperature.
- After 30 minutes, add ice and water.
- Separate the organic layer, wash with water, dry over magnesium sulfate, and evaporate the solvent to obtain the **N-tosylaziridine**.^[7]

Synthesis from Alkenes via Zirconooxaziridine Catalysis

This method is suitable for the synthesis of a wide variety of substituted **N-tosylaziridines** from the corresponding alkenes.^[1]


General Procedure:

- In a 20 mL vial, mix ZrODipic(HMPA) (0.001 mmol, 0.01 equiv., 1 mol%), TBAB (0.0075 mmol, 0.075 equiv., 7.5 mol%), and chloramine T (0.3 mmol, 3 equiv.) in DCE (0.1M, 1 mL).
- Allow the mixture to react for 5 minutes.
- Add the alkene (0.1 mmol, 1 equiv.) and stir the reaction vigorously at room temperature for 16 hours or until the disappearance of the alkene is observed by TLC.
- Filter the crude mixture through a pad of 1:1 celite and silica gel and wash with dichloromethane.

- Purify the crude product by silica gel column chromatography to obtain the desired **N-tosylaziridine**.^[1]

Logical Relationship of Synthesis

The following diagram illustrates the general synthetic pathway from a generic alkene to an **N-Tosylaziridine** derivative.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **N-Tosylaziridines**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. N-甲苯磺酰基氮杂环丙烷 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. N-Tosylaziridine 98 3634-89-7 [sigmaaldrich.com]
- 4. N-Tosylaziridine 98 3634-89-7 [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. N-トシリアジリジン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [An In-depth Technical Guide to the Structure of N-Tosylaziridine]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b123454#what-is-the-structure-of-n-tosylaziridine\]](https://www.benchchem.com/product/b123454#what-is-the-structure-of-n-tosylaziridine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com